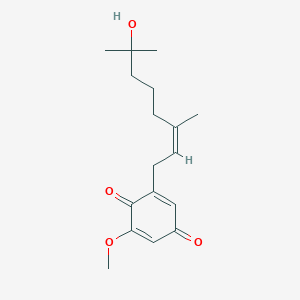
5-Hydroxy-4-methoxypropafenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-4-methoxypropafenone is a chemical compound that belongs to the class of propafenone analogs. It is also known as 5-hydroxypropafenone or 5-OH-PPF. This compound has been studied for its potential use in the treatment of cardiac arrhythmias, specifically atrial fibrillation.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-4-methoxypropafenone is not fully understood. It is believed to work by blocking sodium and potassium channels in cardiac cells, which can help to restore normal heart rhythm. It may also have effects on calcium channels and adrenergic receptors.
Biochemical and Physiological Effects:
5-Hydroxy-4-methoxypropafenone has been shown to have antiarrhythmic effects in animal models. It has been shown to decrease the duration and frequency of atrial fibrillation episodes. It may also have effects on other cardiac parameters, such as heart rate and blood pressure. Further studies are needed to determine the full extent of its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Hydroxy-4-methoxypropafenone in lab experiments is that it has been well-studied in animal models, and its effects on cardiac arrhythmias have been demonstrated. However, there are limitations to its use in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. Another limitation is that its potential therapeutic use in humans is not yet established, which limits its clinical relevance.
Orientations Futures
There are several future directions for research on 5-Hydroxy-4-methoxypropafenone. One direction is to further investigate its mechanism of action, which could lead to the development of more effective antiarrhythmic drugs. Another direction is to conduct clinical trials to determine its safety and efficacy in humans. Additionally, research could focus on developing new synthetic methods for producing 5-Hydroxy-4-methoxypropafenone, which could improve its availability and reduce its cost. Overall, further research on 5-Hydroxy-4-methoxypropafenone has the potential to lead to new treatments for cardiac arrhythmias, which could improve patient outcomes and quality of life.
Méthodes De Synthèse
The synthesis of 5-Hydroxy-4-methoxypropafenone involves the reaction of 4-methoxyphenylacetic acid with sodium hydroxide and potassium permanganate to form 4-methoxybenzaldehyde. This aldehyde is then reacted with 5-hydroxy-2-propanone in the presence of sodium borohydride to produce 5-Hydroxy-4-methoxypropafenone.
Applications De Recherche Scientifique
5-Hydroxy-4-methoxypropafenone has been studied for its potential use in the treatment of atrial fibrillation. Atrial fibrillation is a type of cardiac arrhythmia that can lead to stroke, heart failure, and other complications. The current treatment options for atrial fibrillation have limitations, and there is a need for new and more effective treatments. 5-Hydroxy-4-methoxypropafenone has been shown to have antiarrhythmic effects in animal models, and further studies are needed to determine its potential therapeutic use in humans.
Propriétés
Numéro CAS |
102059-09-6 |
|---|---|
Nom du produit |
5-Hydroxy-4-methoxypropafenone |
Formule moléculaire |
C22H29NO5 |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]-4-methoxyphenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C22H29NO5/c1-3-11-23-14-17(24)15-28-21-13-22(27-2)20(26)12-18(21)19(25)10-9-16-7-5-4-6-8-16/h4-8,12-13,17,23-24,26H,3,9-11,14-15H2,1-2H3 |
Clé InChI |
RZWMKJCSRSDORO-UHFFFAOYSA-N |
SMILES |
CCCNCC(COC1=CC(=C(C=C1C(=O)CCC2=CC=CC=C2)O)OC)O |
SMILES canonique |
CCCNCC(COC1=CC(=C(C=C1C(=O)CCC2=CC=CC=C2)O)OC)O |
Synonymes |
5-hydroxy-4-methoxypropafenone LU 45032 LU-45032 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




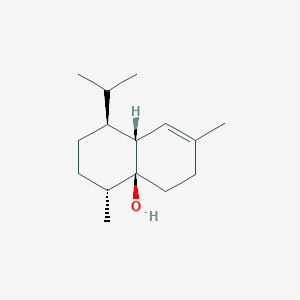


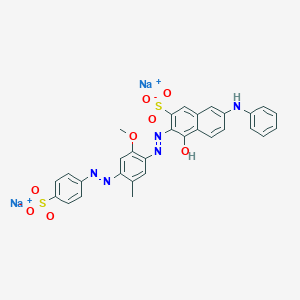
![5-[(Dimethylamino)methyl]-2-furohydrazide](/img/structure/B33971.png)
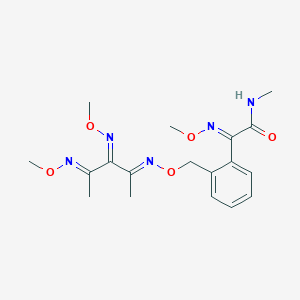
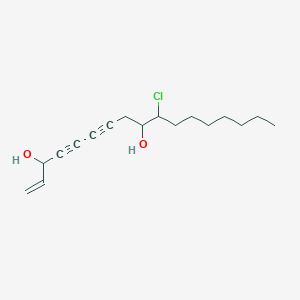
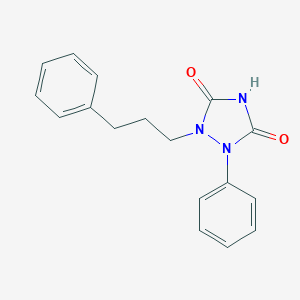

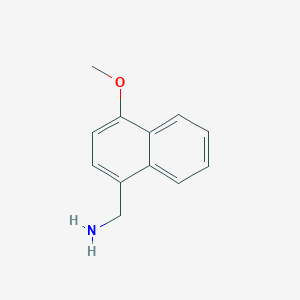
![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B33986.png)
![2-(Tributylstannyl)benzo[d]oxazole](/img/structure/B33987.png)
